molecular formula C13H10BrFMg B14885949 magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide

magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide

Cat. No.: B14885949
M. Wt: 289.43 g/mol
InChI Key: MMCPMWPJKMLIRD-UHFFFAOYSA-M
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Description

Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the 4-fluoro-1-methyl-2-phenylbenzene moiety introduces unique reactivity patterns, making this compound valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide typically involves the reaction of 4-fluoro-1-methyl-2-phenylbromobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction can be represented as:

4-fluoro-1-methyl-2-phenylbromobenzene+MgThis compound\text{4-fluoro-1-methyl-2-phenylbromobenzene} + \text{Mg} \rightarrow \text{this compound} 4-fluoro-1-methyl-2-phenylbromobenzene+Mg→this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure complete conversion of the starting materials. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.

    Substitution Reactions: Often carried out in the presence of a catalyst such as palladium.

    Coupling Reactions: Require a base like potassium carbonate and a palladium catalyst.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules.

    Medicine: For the development of pharmaceutical intermediates.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide involves the formation of a highly reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is influenced by the electronic effects of the 4-fluoro-1-methyl-2-phenylbenzene moiety, which can stabilize or destabilize the intermediate species formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;4-fluoro-1-methylbenzene;bromide
  • Magnesium;4-fluoro-2-phenylbenzene;bromide
  • Magnesium;4-methyl-2-phenylbenzene;bromide

Uniqueness

Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is unique due to the presence of both a fluorine and a methyl group on the phenyl ring. This combination provides distinct electronic and steric properties, making it more reactive in certain transformations compared to its analogs.

Properties

Molecular Formula

C13H10BrFMg

Molecular Weight

289.43 g/mol

IUPAC Name

magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide

InChI

InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

MMCPMWPJKMLIRD-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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